"chemical properties of 1-(3,4-Dihydroxyphenyl)heptadecan-1-one"
"chemical properties of 1-(3,4-Dihydroxyphenyl)heptadecan-1-one"
An In-Depth Technical Guide to the Chemical Properties and Pharmacological Potential of 1-(3,4-Dihydroxyphenyl)heptadecan-1-one
Executive Summary
The rational design of membrane-targeted therapeutics often relies on the synthesis of amphiphilic molecules that can anchor into lipid bilayers while exerting localized biochemical effects. 1-(3,4-Dihydroxyphenyl)heptadecan-1-one (CAS: 371959-94-3) is a rare, highly lipophilic acylcatechol that exemplifies this design philosophy. Comprising a redox-active catechol (1,2-dihydroxybenzene) headgroup conjugated to a 17-carbon aliphatic chain via a ketone linker, this phenolic lipid bridges the gap between classical aqueous antioxidants and structural membrane lipids.
This whitepaper provides a comprehensive analysis of its physicochemical properties, redox mechanics, synthetic pathways, and potential applications in drug development, grounded in the established behavior of homologous phenolic lipids and acylcatechols.
Structural & Physicochemical Profiling
The unique behavior of 1-(3,4-dihydroxyphenyl)heptadecan-1-one is dictated by its bipartite structure. The catechol moiety provides hydrogen-donating capabilities critical for radical scavenging, while the heptadecanoyl chain (C16H33-C=O) confers extreme hydrophobicity.
Table 1: Physicochemical and Structural Properties
| Property | Value | Causality / Implication |
| Chemical Name | 1-(3,4-Dihydroxyphenyl)heptadecan-1-one | Nomenclature reflecting the C17 ketone chain attached to a catechol ring. |
| CAS Registry Number | 371959-94-3[1] | Unique identifier for database indexing and procurement. |
| Molecular Formula | C23H38O3[1] | Dictates the mass and elemental composition. |
| Molecular Weight | 362.55 g/mol [1] | Falls within the optimal range for lipid-like small molecules. |
| Structural Class | Acylcatechol / Phenolic Lipid | Defines its behavior as an amphiphilic membrane-inserting agent[2]. |
| Hydrogen Bond Donors | 2 | Essential for radical quenching via Hydrogen Atom Transfer (HAT). |
| Hydrogen Bond Acceptors | 3 | Facilitates interaction with polar lipid headgroups at the membrane interface. |
| Predicted LogP | ~ 7.2 | Indicates profound lipophilicity, ensuring near-total partitioning into lipid bilayers[3]. |
Redox Chemistry & Mechanistic Pathways
The core pharmacological value of catechol derivatives lies in their redox cycling. However, 1-(3,4-dihydroxyphenyl)heptadecan-1-one differs significantly from natural alkylcatechols (like urushiol) due to the presence of the carbonyl group at the C1 position of the aliphatic chain.
The Electron-Withdrawing Effect: In standard alkylcatechols, the alkyl chain is electron-donating, which lowers the oxidation potential and makes the molecule highly susceptible to auto-oxidation (often leading to pro-oxidant toxicity or polymerization). In contrast, the carbonyl group in an acylcatechol is strongly electron-withdrawing. This pulls electron density away from the aromatic ring, raising the oxidation potential. Consequently, 1-(3,4-dihydroxyphenyl)heptadecan-1-one is more stable against spontaneous auto-oxidation but remains highly effective at quenching highly reactive oxygen species (ROS) in lipid-rich environments[3].
Fig 1: Redox cycling of 1-(3,4-dihydroxyphenyl)heptadecan-1-one and ROS scavenging mechanism.
Membrane Partitioning & Target Engagement
Due to its strong amphiphilic character, this phenolic lipid spontaneously incorporates into liposomal and cellular membranes[2]. The hydrophobic effect drives the C16H33 tail into the hydrophobic core of the phospholipid bilayer, while the polar dihydroxyacetophenone headgroup remains anchored at the lipid-water interface.
This precise spatial orientation allows the molecule to intercept lipid peroxyl radicals propagating through the membrane. Furthermore, structurally homologous phenolic lipids have been shown to modulate the conformation and activity of membrane-bound or membrane-associated enzymes, such as acetylcholinesterase, by interacting with both polar and non-polar domains of the protein[4].
Synthetic Methodologies
Direct Friedel-Crafts acylation of unprotected catechol often yields complex mixtures due to competitive O-acylation (ester formation). To ensure high regioselectivity and yield, a self-validating two-step protocol utilizing a protected catechol (1,2-dimethoxybenzene, or veratrole) is required[5],[6].
Fig 2: Two-step synthetic workflow for 1-(3,4-dihydroxyphenyl)heptadecan-1-one via Friedel-Crafts.
Step-by-Step Protocol: Synthesis & Demethylation
Phase 1: Friedel-Crafts Acylation
-
Preparation: Suspend anhydrous Aluminum Chloride (AlCl₃, 1.2 eq) in dry dichloromethane (CH₂Cl₂) under an inert argon atmosphere and cool to 0°C.
-
Causality: AlCl₃ is a potent Lewis acid that coordinates with the acyl chloride to form a highly electrophilic acylium ion. The 0°C environment suppresses unwanted polyacylation and prevents premature ether cleavage[6].
-
-
Activation: Slowly add heptadecanoyl chloride (1.0 eq) dropwise to the suspension. Stir for 15 minutes to ensure complete complexation.
-
Substitution: Add 1,2-dimethoxybenzene (1.0 eq) dissolved in CH₂Cl₂ dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation Check: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the veratrole spot and the appearance of a lower Rf UV-active spot confirms the formation of the intermediate.
-
-
Quenching: Carefully pour the mixture into crushed ice containing 1M HCl. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Phase 2: Ether Cleavage (Demethylation)
-
Preparation: Dissolve the intermediate 1-(3,4-dimethoxyphenyl)heptadecan-1-one in dry CH₂Cl₂ under argon and cool to -78°C.
-
Cleavage: Add Boron Tribromide (BBr₃, 3.0 eq) dropwise.
-
Causality: BBr₃ selectively coordinates to the ether oxygens. Subsequent nucleophilic attack by bromide ions cleaves the methyl-oxygen bond. This reagent is chosen over harsh acids (like refluxing HI) to prevent degradation of the long aliphatic chain and avoid side reactions at the ketone.
-
-
Maturation: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching & Isolation: Quench carefully with methanol at 0°C to destroy excess BBr₃, followed by water. Extract with ethyl acetate, wash with saturated NaHCO₃, dry, and purify via flash chromatography to yield the final product.
Analytical Characterization Protocols
To validate the structural integrity and purity of the synthesized 1-(3,4-dihydroxyphenyl)heptadecan-1-one, the following analytical suite must be employed:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid). Due to the extreme lipophilicity (LogP ~7.2), the gradient must rapidly shift to 95% Acetonitrile to ensure elution.
-
Detection: UV absorbance at 280 nm (characteristic of the catechol ring).
-
-
Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, CDCl₃):
-
Aromatic Region: ~6.8 - 7.5 ppm (multiplet, 3H) corresponding to the protons on the catechol ring.
-
Alpha-Carbon: ~2.9 ppm (triplet, 2H) corresponding to the -CH₂- group adjacent to the ketone.
-
Aliphatic Envelope: ~1.2 - 1.4 ppm (multiplet, 28H) representing the bulk of the heptadecyl chain.
-
Terminal Methyl: ~0.88 ppm (triplet, 3H) confirming the intact end of the aliphatic tail.
-
-
Mass Spectrometry (LC-ESI-MS):
-
Operate in negative ion mode. The expected molecular ion peak [M-H]⁻ should appear at m/z 361.5, validating the exact mass of the deprotonated catechol.
-
References
- Hairui Chemical. "1-(3,4-Dihydroxyphenyl)heptadecan-1-one_371959-94-3." Hairui Chemical Catalog.
- Stasiuk, M., et al. "Phenolic lipids." Cyberlipid - gerli.
- Roleira, F. M. F., et al. "Lipophilic phenolic antioxidants: Correlation between antioxidant profile, partition coefficients and redox properties." ResearchGate.
- Stasiuk, M., et al. "Phenolic Lipids Affect the Activity and Conformation of Acetylcholinesterase from Electrophorus electricus (Electric eel)." MDPI.
- Awad, W. I., et al. "Studies on 3-Acylcatechols. II.1 A New Synthesis of 8-Hydroxyflavone." ACS Publications.
- BenchChem Technical Support Team. "1,2-Diethoxybenzene | High-Purity Research Chemical." Benchchem.
